![molecular formula C11H13NO2 B3283408 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 766448-74-2](/img/structure/B3283408.png)
1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, also known by its synonyms ®-2-Amino-1,2,3,4-tetrahydro-2-naphthoic acid or ®-2-Aminotetralin-2-carboxylic acid , is a chemical compound with the empirical formula C₁₁H₁₃NO₂ . It has a molecular weight of 191.23 g/mol . The compound is a derivative of tetrahydronaphthalene and contains an amino group and a carboxylic acid functional group.
Molecular Structure Analysis
The compound’s molecular structure consists of a tetrahydronaphthalene ring system with an amino group (NH₂) and a carboxylic acid group (COOH) attached. The stereochemistry of the amino group is ® configuration . For a visual representation, refer to the 2D Mol file or the computed 3D structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
- Alternative Synthesis of Dopaminergic Drugs : A study by Göksu, SeÇen, and Sütbeyaz (2006) described an alternative synthesis of the dopaminergic drug 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol from 5,6-dimethoxynaphthalene-2-carboxylic acid (Göksu, SeÇen, & Sütbeyaz, 2006).
- Synthesis from Naphthalene-2,3-diol : Göksu et al. (2003) reported the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, highlighting a seven-step process with a 44% overall yield (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Biochemical and Medicinal Applications
- Chemoenzymatic Routes to Cyclic α-Quaternary α-Amino Acid Enantiomers : Li, Rantapaju, and Kanerva (2011) studied the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and 1,2,3,4-tetrahydronaphthalene analogues, using Candida antarctica lipase B for interesterification (Li, Rantapaju, & Kanerva, 2011).
- **Chiral Auxiliary for Asymmetric Reformatsatsky Reactions**: Orsini, Sello, Manzo, and Lucci (2005) developed (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a new chiral auxiliary for Reformatsky-type reactions, demonstrating its utility in asymmetric synthesis (Orsini, Sello, Manzo, & Lucci, 2005).
Quantum-Chemical Calculations and Biological Activity
- Naphthalimide Derivatives with Non-Protein Amino Acids : Marinov et al. (2019) synthesized new 1,8-naphthalimide derivatives, including 1-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. These compounds were evaluated for their cytotoxicity against human tumor cell lines, showing promising results (Marinov et al., 2019).
properties
IUPAC Name |
1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCKTCPQIUFRLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.